molecular formula C5H7N5O2 B8294707 5-Nitroso-6-methoxypyrimidine-2,4-diamine

5-Nitroso-6-methoxypyrimidine-2,4-diamine

Cat. No. B8294707
M. Wt: 169.14 g/mol
InChI Key: INJIHHQEVVGJOM-UHFFFAOYSA-N
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Patent
US09364407B2

Procedure details

To a stirred solution of 7.0 g (0.05 mol) 6-methoxy-2,4-diaminopyrimidine in 100 ml acetic acid (10% conc. in water) at 50-60° C. was added dropwise over a period of 30 min a solution of 4.55 g (0.07 mol) sodium nitrite in 20 ml water. The solution was stirred at this temperature for a further 30 min and then stirred at room temperature overnight. The filtrate was filtered off with suction, washed with water and dried. 5-Nitroso-2,4-diamino-6-methoxypyrimidine (7.80 g, 92%) was obtained as a violet solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH2:9])[N:6]=[C:5]([NH2:10])[CH:4]=1.[N:11]([O-])=[O:12].[Na+]>C(O)(=O)C.O>[N:11]([C:4]1[C:5]([NH2:10])=[N:6][C:7]([NH2:9])=[N:8][C:3]=1[O:2][CH3:1])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC1=CC(=NC(=N1)N)N
Name
Quantity
4.55 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at this temperature for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The filtrate was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=O)C=1C(=NC(=NC1OC)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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